3-(2-Bromophenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
DPTFMVJMOFNVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Bromophenyl Azetidine
Retrosynthetic Analysis and Key Disconnections for the 3-(2-Bromophenyl)azetidine Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic strategies. The primary disconnections involve breaking the bonds of the azetidine (B1206935) ring itself or the bond connecting the phenyl ring to the azetidine core.
Primary Disconnections:
C-N Bond Disconnections: The most common approach involves disconnecting one of the C-N bonds of the azetidine ring. This leads to acyclic precursors such as 1,3-aminoalcohols, 1,3-aminohalides, or related difunctionalized propane (B168953) derivatives. These precursors can then undergo intramolecular cyclization to form the desired four-membered ring.
C-C Bond Disconnections: Alternatively, a C-C bond within the azetidine ring can be disconnected. This less common approach might start from precursors that form the C2-C3 or C3-C4 bond in the final cyclization step.
C(3)-Aryl Bond Disconnection: This strategy involves disconnecting the bond between the C3 position of a pre-formed azetidine ring and the 2-bromophenyl group. This approach relies on the functionalization of an existing azetidine scaffold, for instance, through cross-coupling reactions.
These primary disconnections give rise to two main strategic approaches for the synthesis of this compound:
Linear Synthesis with Late-Stage Cyclization: This involves constructing a linear precursor containing the 2-bromophenyl group and the necessary functional groups for the subsequent intramolecular cyclization to form the azetidine ring.
Convergent Synthesis with Pre-formed Azetidine: This strategy focuses on the synthesis of a functionalized azetidine ring (e.g., 3-iodoazetidine (B8093280) or azetidin-3-one) followed by the introduction of the 2-bromophenyl moiety.
Classical and Modern Approaches to Azetidine Ring Formation in the Context of this compound Synthesis
The construction of the strained azetidine ring is a challenging yet crucial step in the synthesis of this compound. Both classical and modern methodologies have been employed to achieve this transformation efficiently.
Cyclization Strategies Involving C-C Bond Formation
While less common than C-N bond formation, intramolecular cyclizations that form a C-C bond of the azetidine ring offer a unique approach. These strategies often involve the use of organometallic reagents or radical intermediates. For instance, a suitably substituted aminomethyl halide could undergo a metal-mediated cyclization to form the C2-C3 bond of the azetidine ring.
Cyclization Strategies Involving C-N Bond Formation
The intramolecular cyclization of 1,3-difunctionalized propane derivatives is a cornerstone of azetidine synthesis. This typically involves the nucleophilic attack of a nitrogen atom on an electrophilic carbon at the 3-position.
Key Precursors and Methods:
From 1,3-Aminoalcohols: 1,3-aminoalcohols containing the 2-bromophenyl substituent can be cyclized under various conditions. The hydroxyl group is typically converted into a better leaving group, such as a mesylate or tosylate, to facilitate intramolecular SN2 reaction by the amine. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields frontiersin.orgnih.govelsevierpure.com.
From 1,3-Dihalides and Primary Amines: The reaction of a 1,3-dihalopropane derivative with a primary amine can lead to the formation of the azetidine ring through a double SN2 reaction.
| Precursor | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| cis-3,4-epoxy amine | La(OTf)3 (cat.), DCE, reflux | High | frontiersin.orgnih.govelsevierpure.com |
| γ-aminoalcohol | 1. MsCl, Et3N; 2. Base | Variable | acs.org |
Cycloaddition Reactions (e.g., [2+2] cycloaddition)
[2+2] Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a prominent example. researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.net In the context of this compound synthesis, this could involve the reaction of an imine derived from 2-bromobenzaldehyde (B122850) with an appropriate alkene or vice versa.
Recent advances have focused on visible-light-mediated cycloadditions, which offer milder reaction conditions. researchgate.netnih.govdigitellinc.comnih.govchemrxiv.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective synthesis of functionalized azetidines.
Strain-Release Homologation and Ring Contraction Methods
Innovative strategies for constructing the azetidine ring leverage the release of ring strain in highly strained precursors.
Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. This can be achieved through various methods, including the reaction with carbenoids or ylides, which effectively insert a carbon atom into the aziridine ring. nih.govnih.govresearchgate.netacs.orgsemanticscholar.orgacs.orgresearchgate.net
Ring Contraction of Pyrrolidines: Five-membered pyrrolidine (B122466) derivatives can undergo ring contraction to yield azetidines. osaka-u.ac.jp For example, α-halo-N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition–ring contraction to afford α-carbonylated N-sulfonylazetidines.
Strategies for Introducing the 2-Bromophenyl Moiety into Azetidine Derivatives
An alternative and highly convergent approach to this compound involves the introduction of the 2-bromophenyl group onto a pre-functionalized azetidine ring. This strategy benefits from the commercial availability of azetidine precursors like N-Boc-azetidin-3-one and 3-iodoazetidine.
Key Methodologies:
Grignard Addition to Azetidin-3-ones: The reaction of 2-bromophenylmagnesium bromide with N-Boc-azetidin-3-one provides the corresponding 3-hydroxy-3-(2-bromophenyl)azetidine. The tertiary alcohol can then be further manipulated or removed if the unsubstituted this compound is the target.
Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful and versatile method for forming the C(sp3)-C(sp2) bond between the azetidine ring and the 2-bromophenyl group.
Suzuki-Miyaura Coupling: The coupling of a 3-azetidinylboronic ester with 1-bromo-2-iodobenzene (B155775) or a related aryl halide derivative in the presence of a palladium catalyst and a base can afford the desired product. researchgate.netresearchgate.netgre.ac.uk
Negishi Coupling: The reaction of a 3-azetidinylzinc reagent with 1-bromo-2-iodobenzene, catalyzed by a palladium complex, is another effective method. nih.govmdpi.com
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, related palladium-catalyzed cross-coupling technologies can be adapted for C-C bond formation. nih.govwikipedia.orgacsgcipr.orglibretexts.orgresearchgate.net
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Iodoazetidine & Arylsilane (Hiyama) | Pd(OAc)2/Dppf | TBAF | Dioxane | 30-88% | organic-chemistry.org |
| Aryl Bromide & Azetidine (N-Arylation) | Pd2(dba)3/BINAP | NaOtBu | Toluene | Variable | nih.gov |
Stereoselective Synthesis of this compound and its Enantiomers
The creation of single-enantiomer drugs is a fundamental requirement in pharmaceutical development. Stereoselective synthesis ensures the production of a specific three-dimensional isomer, which is critical for biological activity and safety. For this compound, which possesses a stereocenter at the C3 position, accessing its individual enantiomers can be achieved through asymmetric synthesis or by separating a racemic mixture.
Asymmetric synthesis aims to create a chiral molecule from an achiral starting material with a preference for one enantiomer. This is often accomplished by using either a chiral auxiliary or a chiral catalyst.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. acs.org After the desired stereocenter is set, the auxiliary is removed. In the context of azetidine synthesis, chiral tert-butanesulfinamides have emerged as effective auxiliaries. acs.org For instance, a general approach to chiral C2-substituted azetidines has been developed using either the (R)- or (S)-enantiomer of tert-butanesulfinamide to induce the desired stereochemistry during the formation of the azetidine ring. acs.org This methodology can be adapted for 3-substituted azetidines, where the sulfinamide directs the addition of a nucleophile or the cyclization step, followed by its removal to yield the enantioenriched azetidine.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. Iridium-based catalysts featuring chiral ligands like tol-BINAP have been successfully used in the enantioselective synthesis of azetidinols from azetidinones. nih.gov These chiral azetidinols are versatile precursors that can be converted to target molecules like this compound. The catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other with high enantiomeric excess (ee). nih.gov Density Functional Theory (DFT) calculations have been employed to understand the origins of selectivity in such catalytic systems, confirming that the catalyst's chiral pocket directs the substrate arrangement to favor one stereochemical outcome. researchgate.net
When a synthetic route produces a racemic (50:50) mixture of enantiomers, a resolution process is required to separate them. libretexts.org Since enantiomers have identical physical properties, direct separation is not possible. libretexts.org The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
Diastereomeric Salt Resolution: This is the most common resolution method for chiral amines like this compound. libretexts.orgwikipedia.org The racemic azetidine, which is basic, is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This acid-base reaction forms a mixture of two diastereomeric salts (e.g., (R)-azetidine-(+)-acid and (S)-azetidine-(+)-acid). libretexts.org Because these diastereomers have different solubilities, one can often be selectively crystallized from a suitable solvent. wikipedia.org The crystallized salt is then separated by filtration, and treatment with a base liberates the single, enantiomerically pure azetidine. gavinpublishers.com
Preparative Chiral Chromatography: Another powerful method for separating enantiomers is preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). chiraltech.comsigmaaldrich.com The racemic mixture of this compound is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique is highly effective and can be scaled up from milligrams to kilograms to provide high-purity enantiomers. chiraltech.comsigmaaldrich.com
Optimization of Reaction Conditions and Process Chemistry for this compound Production
Moving a synthesis from a laboratory discovery to large-scale production requires rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. This field, known as process chemistry, focuses on developing robust and scalable synthetic routes. nih.gov
The choice of catalyst is critical for the efficiency of many reactions used to construct the azetidine ring. Lewis acids are frequently employed to catalyze key cyclization steps. nih.gov For example, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, a screening of various Lewis acid catalysts revealed that Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) provided the desired azetidine in high yield, outperforming other candidates. nih.govfrontiersin.org Similarly, in the synthesis of 3,3-disubstituted azetidines, a screening process identified Scandium(III) trifluoromethanesulfonate (Sc(OTf)3) as the optimal catalyst for nucleophilic substitution. acs.org
The development of a process for this compound would involve a similar screening protocol for key bond-forming steps, such as the intramolecular cyclization of a suitable 1,3-aminohalide or amino-alcohol precursor. The goal is to identify a catalyst that maximizes yield, minimizes reaction time, and operates under mild conditions.
| Catalyst | Yield (%) | Conditions | Reference |
| Sc(OTf)₃ | 87 | CH₂Cl₂, 35 °C, 12 h | acs.org |
| Mg(OTf)₂ | <10 | CH₂Cl₂, 35 °C, 12 h | acs.org |
| La(OTf)₃ | 68 | CH₂Cl₂, 35 °C, 12 h | acs.org |
| FeCl₃ | 45 | CH₂Cl₂, 35 °C, 12 h | acs.org |
This table displays the results of a catalyst screening for a nucleophilic substitution reaction to form a 3,3-disubstituted azetidine, demonstrating the significant impact of the Lewis acid choice on product yield. acs.org
Solvent and temperature are fundamental parameters that can dramatically influence the outcome of a chemical reaction. The choice of solvent can affect reactant solubility, reaction rate, and even the reaction pathway itself. In the La(OTf)3-catalyzed synthesis of azetidines, a screen of various solvents showed that 1,2-dichloroethane (B1671644) (DCE) at reflux was optimal, whereas coordinative solvents like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) gave good selectivity but incomplete conversion. nih.gov
Temperature control is equally crucial. Many azetidine syntheses involve strained intermediates or thermally sensitive reagents. The optimal temperature is a balance between achieving a practical reaction rate and preventing decomposition or the formation of byproducts. For instance, the initial metalation step in the synthesis of some azetidine scaffolds is conducted at -78 °C to control the reactive anionic intermediate, while the subsequent cyclization may be heated to reflux (e.g., 85-105 °C) to drive the reaction to completion. nih.govgoogle.com Precise temperature control is essential for achieving high yields and purity on a large scale. google.com
| Solvent | Temperature (°C) | Yield (%) | Selectivity (Azetidine:Pyrrolidine) | Reference |
| 1,2-Dichloroethane (DCE) | Reflux (~83) | 81 | >20:1 | nih.gov |
| Benzene | Reflux (~80) | 71 | 10:1 | nih.gov |
| Acetonitrile (MeCN) | Reflux (~82) | 51 (incomplete) | >20:1 | nih.gov |
| Tetrahydrofuran (THF) | Reflux (~66) | 48 (incomplete) | >20:1 | nih.gov |
This table illustrates the effect of different solvents on the yield and selectivity of a La(OTf)₃-catalyzed azetidine synthesis, highlighting the superior performance of DCE. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes in Azetidine Chemistry
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. atiner.gr Applying these principles to azetidine synthesis is essential for creating environmentally responsible manufacturing processes.
Key green chemistry principles include:
Atom Economy : This metric measures how many atoms from the reactants are incorporated into the final product. wikipedia.org Reactions like additions and cycloadditions are highly atom-economical, whereas substitution and elimination reactions generate waste byproducts. primescholars.comjocpr.com Designing synthetic routes for this compound that maximize atom economy is a primary goal.
Use of Safer Solvents : Many traditional organic solvents are toxic, flammable, and environmentally harmful. Green chemistry encourages replacing them with safer alternatives like water, poly(ethylene glycol) (PEG), or bio-based solvents. mdpi.com The synthesis of various N-heterocycles has been successfully demonstrated in aqueous media. mdpi.com
Energy Efficiency : Synthetic methods should be designed to minimize energy consumption. atiner.gr Microwave-assisted synthesis is one such technique that can dramatically reduce reaction times from hours to minutes, thereby saving energy. nih.gov Solvent-free, microwave-irradiated reactions represent a particularly green approach. nih.gov
Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. rsc.org The development of efficient catalysts for azetidine synthesis, as discussed previously, directly aligns with green chemistry principles. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is an example of a sustainable strategy for forming N-heterocycles that produces only water and hydrogen as byproducts. rsc.org
By integrating these principles, the synthesis of this compound can be developed to be not only efficient and selective but also environmentally sustainable.
Chemical Reactivity and Transformations of 3 2 Bromophenyl Azetidine
Reactions Involving the Bromine Atom on the Phenyl Ring
The bromine atom attached to the phenyl ring serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The C-Br bond in 3-(2-Bromophenyl)azetidine is a prime site for such transformations, enabling the synthesis of a wide range of derivatives.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govmdpi.com The reaction is catalyzed by a palladium complex and requires a base. mdpi.comresearchgate.net This method is highly valued for its tolerance of various functional groups and its use of generally stable and environmentally benign organoboron reagents. nih.gov For this compound, a Suzuki coupling could introduce diverse aryl or vinyl substituents at the 2-position of the phenyl ring.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction is a key method for the vinylation of aryl halides and demonstrates excellent trans selectivity. organic-chemistry.orgnih.gov Applying this to this compound would allow for the attachment of various vinyl groups.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a fundamental method for synthesizing arylated alkynes, which are important structures in pharmaceuticals and organic materials. wikipedia.orgresearchmap.jp
Table 1: Examples of Potential Cross-Coupling Reactions for this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(Biphenyl-2-yl)azetidine |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(2-Styrylphenyl)azetidine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-(Phenylethynyl)phenyl)azetidine |
Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like this compound, where a nucleophile replaces the bromine atom, is generally challenging. Unlike aryl halides with strong electron-withdrawing groups positioned ortho or para to the halogen, the phenyl ring in this compound is not sufficiently activated for a facile reaction. Such substitutions often require harsh conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles and strong bases, which may not be compatible with the strained azetidine (B1206935) ring. In some cases, transition-metal catalysis can facilitate these transformations under milder conditions.
Reductive debromination is a process that replaces the bromine atom with a hydrogen atom. This can occur as an undesired side reaction during cross-coupling reactions, particularly under forcing conditions. beilstein-journals.org However, it can also be performed intentionally to synthesize 3-phenylazetidine (B587272) from this compound. Common methods for this transformation include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or treatment with various reducing agents.
Reactivity of the Azetidine Nitrogen Atom
The secondary amine within the azetidine ring is nucleophilic and can readily participate in a variety of reactions to modify the heterocyclic core.
The nitrogen atom of the azetidine ring can be easily functionalized through N-alkylation and N-acylation.
N-Alkylation: This reaction involves treating this compound with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base to introduce an alkyl group onto the nitrogen atom. nih.govrsc.org This is a fundamental method for preparing N-substituted azetidines, which are prevalent in medicinal chemistry. nih.gov
N-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, yields the corresponding N-acylazetidine derivatives. This transformation is typically straightforward and provides access to a wide range of amides, carbamates, and ureas, further diversifying the molecular scaffold.
Table 2: Potential N-Functionalization Reactions of this compound
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Benzyl (B1604629) bromide | N-Benzyl-3-(2-bromophenyl)azetidine |
| N-Acylation | Acetyl chloride | 1-Acetyl-3-(2-bromophenyl)azetidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-3-(2-bromophenyl)azetidine |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | N-Phenyl-3-(2-bromophenyl)azetidine |
Further reaction of the azetidine nitrogen can lead to the formation of positively charged species. The Menschutkin reaction, which is the reaction between a tertiary amine and an alkyl halide, results in the synthesis of a quaternary ammonium (B1175870) salt. nih.gov
In the context of this compound, if the nitrogen is first substituted to form a tertiary amine (e.g., N-methyl-3-(2-bromophenyl)azetidine), a subsequent reaction with an alkylating agent like methyl iodide will produce a quaternary ammonium salt, specifically an azetidinium ion. quora.comnih.gov These charged molecules have applications as phase-transfer catalysts and possess biological activities. nih.gov The formation of these salts is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. nih.gov
Transformations of the Azetidine Ring System
The reactivity of the azetidine ring in this compound is a focal point of its chemistry. The inherent strain in the four-membered ring is the primary driving force for a variety of transformations, including rearrangements to larger, more stable heterocyclic systems, cleavage of the ring by nucleophiles, and functionalization of its saturated carbon framework.
Ring expansion reactions provide a powerful synthetic route from strained four-membered rings to more complex and stable five- or six-membered heterocycles. While specific studies on this compound are not prevalent, extensive research on analogous systems demonstrates the feasibility of such transformations, often mediated by transition metals like rhodium or palladium.
One established strategy involves a rhodium-catalyzed domino conjugate addition/C-H activation process. For instance, 2-(azetidin-3-ylidene) acetates, which could be conceptually derived from a 3-oxo-azetidine precursor, undergo a facile ring expansion to 4-aryl-4,5-dihydropyrrole-3-carboxylates when treated with aryl boronic acids acs.orgnih.gov. This reaction proceeds through a conjugate addition of the aryl group, followed by an N-directed α-C(sp³)–H activation, which initiates the rearrangement to the five-membered pyrroline (B1223166) ring acs.orgthieme-connect.de. It is plausible that a derivative of this compound, featuring an exocyclic double bond at the C3 position, could undergo a similar transformation.
Another approach is the formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, catalyzed by Rh₂(OAc)₄, to yield 4-methylenepyrrolidines rsc.org. This reaction is initiated by the azetidine nitrogen atom's nucleophilic attack on a rhodium-carbene intermediate, followed by a ring-opening/closure cascade that results in the expanded pyrrolidine (B122466) ring rsc.org.
Furthermore, dual palladium and acid catalysis can effect the arylative ring expansion of 3-vinylazetidin-3-ols with aryl iodides to produce 2,3,4-trisubstituted dihydrofurans researchgate.net. This process involves a domino sequence of Heck arylation, acid-catalyzed transposition, and finally, ring opening of the azetidine by the internal hydroxyl group researchgate.net. This highlights that the substitution pattern on the azetidine ring is crucial for directing the outcome of the ring expansion.
Table 1: Examples of Azetidine Ring Expansion Reactions
| Starting Material Class | Reagents & Conditions | Product Class | Reference |
| 2-(Azetidin-3-ylidene) acetates | Aryl boronic acids, Rh(I) catalyst, Ketone oxidant | 4-Aryl-4,5-dihydropyrrole-3-carboxylates | acs.orgnih.gov |
| 3-Methyleneazetidines | Diazo compounds, Rh₂(OAc)₄ | 4-Methylenepyrrolidines | rsc.org |
| 3-Vinylazetidin-3-ols | Aryl iodides, Pd(OAc)₂(PPh₃)₂, AgTFA, Triflic acid | 2,3,4-Trisubstituted dihydrofurans | researchgate.net |
The ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, a process that is greatly facilitated by activation of the ring nitrogen. For this compound, this typically requires protonation or alkylation of the nitrogen to form a more electrophilic azetidinium ion, which then readily undergoes Sₙ2-type attack by a nucleophile nih.gov.
Lewis acids such as BF₃·OEt₂ are effective in promoting the regioselective ring-opening of N-activated azetidines with tetraalkylammonium halides, yielding 1,3-haloamines in excellent yields acs.org. Similarly, a cooperative Brønsted/Lewis acid system can catalyze the opening of N-tosylazetidines with organotrifluoroborates (alkenyl, alkynyl, or aryl) to produce γ,γ-substituted amines with complete regioselectivity nsf.gov. In these cases, the nucleophile attacks one of the C-N bonds, leading to a linear amine product. For a 3-substituted azetidine, the attack can occur at either the C2 or C4 position, with the regioselectivity being governed by steric and electronic factors.
Gold catalysts have been used for the ring-opening of 2-alkynylazetidines with alcohols, which proceeds via nucleophilic attack of the alcohol to form δ-amino-α,β-unsaturated ketones acs.org. While this applies to a specifically substituted azetidine, it demonstrates that π-philic Lewis acids can activate the ring towards nucleophilic attack.
An interesting degradation pathway observed for certain N-aryl azetidines involves an intramolecular, acid-mediated ring-opening decomposition. In this pathway, a pendant amide group on the nitrogen substituent acts as an internal nucleophile, attacking the azetidine ring to form a lactone intermediate, which then rearranges to a more stable lactam nih.gov. The stability of the azetidine is highly dependent on the pKa of the ring nitrogen, with less basic nitrogens leading to greater stability under acidic conditions nih.gov.
Table 2: Nucleophilic Ring-Opening Reactions of Activated Azetidines
| Azetidine Substrate | Nucleophile | Catalyst/Activator | Product | Reference |
| N-Sulfonylazetidines | Tetraalkylammonium halides | BF₃·OEt₂ | 1,3-Haloamines | acs.org |
| N-Tosylazetidines | Organotrifluoroborates | LiClO₄ / (n-Bu)₄NHSO₄ | γ,γ-Substituted amines | nsf.gov |
| N-Aryl azetidine with pendant amide | Internal amide | Acid (e.g., low pH) | Lactam (via decomposition) | nih.gov |
| 2-Alkynylazetidines | Alcohols | Gold catalyst | δ-Amino-α,β-unsaturated ketones | acs.org |
Direct functionalization of the C-H bonds of the azetidine ring is a modern and efficient strategy for elaborating its structure without resorting to ring-opening. Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for this purpose.
The α-arylation of azetidinyl esters with aryl halides can be achieved using a palladium catalyst. A key challenge in this reaction is preventing the cleavage of the strained ring. It has been shown that employing an azetidine with a benzyl protecting group on the nitrogen allows the α-arylation to proceed without ring opening researchgate.netnih.gov. This suggests that the C2 and C4 positions of N-protected this compound could be viable sites for such C-H arylation.
In studies on complex natural products like pentacyclic triterpenoids, picolinamide-directed, palladium-catalyzed C(sp³)–H arylation has been developed. Interestingly, in some cases, particularly with electron-deficient iodoarenes, intramolecular C-H amination competes with arylation, leading to the formation of a new azetidine ring fused to the triterpenoid (B12794562) skeleton nih.govacs.orgnih.gov. This competing reaction underscores the delicate balance of reactivity but also confirms the principle of palladium-mediated C-H activation adjacent to a nitrogen atom. It is conceivable that directing-group strategies could be applied to achieve selective C-H functionalization of the this compound scaffold.
Stability and Degradation Pathways of this compound
The stability of this compound is influenced by its susceptibility to thermal stress, photochemical energy, and aggressive chemical environments (e.g., strong acids). The inherent ring strain and the presence of a photolabile C-Br bond are key factors in its degradation pathways.
Studies on related heterocyclic compounds provide some context. For example, some 3-hydroxyazetidines have been noted to be thermally stable, showing no decomposition even at 100°C over one hour durham.ac.uk. In contrast, energetic materials like azidopyridines undergo thermal decomposition initiated by the loss of nitrogen gas researchgate.net. For this compound, potential thermal degradation pathways could include:
Ring Cleavage: Homolytic or heterolytic cleavage of the C-N or C-C bonds of the strained ring.
Elimination Reactions: Loss of HBr to form an unsaturated derivative, such as an azetine or a ring-opened product.
Intramolecular Rearrangement: Isomerization to a more stable structure, such as a pyrrolidine derivative, although this often requires catalytic activation.
A study on the degradation of a complex azetidine-containing drug molecule identified a pathway involving the formation of an azetidinium ion, which subsequently leads to ring-opening researchgate.netnih.gov. This suggests that under thermal stress, especially in the presence of protic or Lewis acidic species, a similar pathway could be initiated.
The photochemical behavior of this compound is likely dominated by two competing processes: reactions involving the azetidine ring and those involving the bromoaryl moiety.
Many synthetic methods utilize photochemical reactions to construct azetidine rings. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a primary example and can be mediated by visible light photocatalysts nih.govnih.gov. Similarly, the Norrish-Yang cyclization of α-amino ketones is a photochemical route to 3-hydroxyazetidines durham.ac.ukuni-mainz.de. While these are formation pathways, they highlight the interaction of the azetidine system with light. Some functionalized azetidines, such as N-SF₅ derivatives, have been shown to be stable under irradiation with 395 nm light acs.org.
However, the 2-bromophenyl group is a significant chromophore and a known photolabile functional group. Bromoaromatic compounds can undergo photochemical C-Br bond homolysis upon UV irradiation to generate highly reactive aryl radicals. This process is a likely degradation pathway for this compound. The resulting aryl radical could then participate in a variety of secondary reactions, including:
Hydrogen abstraction from the solvent or another molecule.
Intramolecular cyclization, if sterically feasible.
Reaction with the azetidine ring, potentially leading to complex rearranged or ring-opened products.
Therefore, under UV irradiation, the primary degradation pathway for this compound is predicted to be the cleavage of the carbon-bromine bond, followed by radical-mediated secondary reactions.
Oxidative and Reductive Stability Considerations
The chemical stability of this compound under oxidative and reductive conditions is a critical aspect influencing its synthetic utility and potential applications. While specific studies detailing the comprehensive oxidative and reductive degradation of this particular compound are not extensively documented, its stability can be inferred from the known reactivity of its constituent functional groups: the azetidine ring and the bromophenyl moiety.
Oxidative Stability:
The azetidine ring, being a strained, saturated heterocycle containing a secondary amine, is generally susceptible to oxidation. The nitrogen atom's lone pair of electrons can be a target for various oxidizing agents. Potential oxidative transformations include N-oxidation to form the corresponding N-oxide or ring-opening reactions. Metabolic studies on drugs containing cyclic amine moieties have shown that oxidative N-dealkylation is a common pathway, although this is more relevant for N-substituted azetidines nih.govmdpi.com. In the context of this compound, direct oxidation of the nitrogen is a plausible reaction. Strong oxidizing agents could potentially lead to cleavage of the strained four-membered ring.
The bromophenyl group, in contrast, is relatively robust towards oxidation. The carbon-bromine bond and the aromatic ring are generally stable under mild oxidizing conditions. However, harsh oxidative conditions can lead to degradation of the aromatic system.
Reductive Stability:
The reductive stability of this compound is primarily dictated by the reactivity of the bromophenyl group. The carbon-bromine bond on the aromatic ring is susceptible to cleavage under various reductive conditions. Catalytic hydrogenation is a common method for the reduction of aryl halides, often employing catalysts such as palladium on carbon (Pd/C) organic-chemistry.org. This process would convert the bromophenyl group to a phenyl group. Care must be taken, as some hydrogenation catalysts and conditions can also promote ring-opening of strained heterocycles, although azetidines are generally more stable than aziridines in this regard rsc.orgrsc.org.
Another common method for the reduction of aryl halides is the use of hydride reagents, such as sodium borohydride, often in the presence of a catalyst nih.govvt.edumdma.ch. These conditions are generally mild and less likely to affect the stability of the azetidine ring. The choice of reducing agent and reaction conditions is crucial to selectively target the C-Br bond without affecting the azetidine moiety. The azetidine ring itself is generally stable to hydride-based reducing agents under standard conditions.
The following tables summarize general conditions for oxidative and reductive transformations relevant to the functional groups present in this compound.
Table 1: General Oxidative Reactions of Azetidines and Aryl Bromides
| Reaction Type | Reagent/Condition | Potential Product of this compound | Notes |
| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | A common reaction for secondary amines. |
| Ring Cleavage | Strong Oxidants (e.g., KMnO₄, O₃) | Complex mixture of degradation products | The strained ring is susceptible to cleavage under harsh conditions. |
| Aromatic Oxidation | Harsh Oxidizing Conditions | Degradation of the phenyl ring | The bromophenyl group is generally stable to mild oxidation. |
Interactive Data Table 1: General Oxidative Reactions
| Reaction Type | Reagent/Condition | Potential Product of this compound | Notes |
|---|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | A common reaction for secondary amines. |
| Ring Cleavage | Strong Oxidants (e.g., KMnO₄, O₃) | Complex mixture of degradation products | The strained ring is susceptible to cleavage under harsh conditions. |
| Aromatic Oxidation | Harsh Oxidizing Conditions | Degradation of the phenyl ring | The bromophenyl group is generally stable to mild oxidation. |
Table 2: General Reductive Reactions of Azetidines and Aryl Bromides
| Reaction Type | Reagent/Condition | Potential Product of this compound | Notes |
| Dehalogenation | H₂, Pd/C | 3-Phenylazetidine | A common and efficient method for aryl bromide reduction organic-chemistry.org. |
| Dehalogenation | NaBH₄, Catalyst (e.g., Pd complex) | 3-Phenylazetidine | Offers a milder alternative to catalytic hydrogenation nih.govvt.edu. |
| Ring Reduction | Harsh Hydrogenation (High pressure/temp, specific catalysts) | Potential for ring opening | The azetidine ring is relatively stable but can be cleaved under forcing conditions. |
Interactive Data Table 2: General Reductive Reactions
| Reaction Type | Reagent/Condition | Potential Product of this compound | Notes |
|---|---|---|---|
| Dehalogenation | H₂, Pd/C | 3-Phenylazetidine | A common and efficient method for aryl bromide reduction. organic-chemistry.org |
| Dehalogenation | NaBH₄, Catalyst (e.g., Pd complex) | 3-Phenylazetidine | Offers a milder alternative to catalytic hydrogenation. nih.govvt.edu |
| Ring Reduction | Harsh Hydrogenation (High pressure/temp, specific catalysts) | Potential for ring opening | The azetidine ring is relatively stable but can be cleaved under forcing conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity of a molecule like this compound.
Proton NMR (¹H NMR) Techniques and Chemical Shift Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is anticipated to show distinct regions for the aliphatic azetidine ring protons and the aromatic bromophenyl group protons.
The azetidine ring contains five protons. The proton at the C3 position (H3) is a methine group, while the protons at the C2 and C4 positions are diastereotopic methylene protons due to the stereocenter at C3. This results in complex splitting patterns. The H3 proton, being adjacent to the aromatic ring, would appear as a multiplet. The four methylene protons (H2α, H2β, H4α, H4β) would likely resonate as complex multiplets, further complicated by geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The signal for the N-H proton is typically a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The 2-bromophenyl group has four aromatic protons. Due to the ortho-bromo substitution, these protons would exhibit a characteristic splitting pattern. The proton ortho to the bromine atom and meta to the azetidine ring would likely be the most downfield, appearing as a doublet of doublets. The remaining three aromatic protons would also appear as multiplets, with coupling constants typical for ortho, meta, and para relationships.
Table 1: Predicted ¹H NMR Spectral Data for this compound This data is predicted based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H | 1.5 - 3.5 | br s | - |
| H2, H4 (4H) | 3.6 - 4.2 | m | - |
| H3 (1H) | 4.3 - 4.8 | m | - |
| Ar-H (4H) | 7.1 - 7.7 | m | - |
Carbon-13 NMR (¹³C NMR) and DEPT Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. This compound is expected to show eight unique carbon signals: three from the azetidine ring and six from the bromophenyl ring (though two may overlap). The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the heavy atom effect.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between carbon types:
DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent.
DEPT-90: Shows only signals from CH groups.
For this compound, a DEPT-135 spectrum would show positive signals for the five CH carbons (one aliphatic, four aromatic) and negative signals for the two CH₂ carbons of the azetidine ring. The DEPT-90 spectrum would display only the five CH signals. The two quaternary carbons (C-Br and the carbon attached to the azetidine) would be visible in the broadband-decoupled ¹³C spectrum but absent from DEPT spectra.
Table 2: Predicted ¹³C NMR and DEPT Data for this compound This data is predicted based on the analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C3 | 35 - 45 | Positive | Positive |
| C2, C4 | 50 - 60 | Negative | No Signal |
| Aromatic C-Br | 120 - 125 | No Signal | No Signal |
| Aromatic CH (4C) | 127 - 134 | Positive | Positive |
| Aromatic C-Azetidine | 140 - 145 | No Signal | No Signal |
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between H3 and the adjacent H2 and H4 protons on the azetidine ring. It would also map out the entire coupling network of the four contiguous protons on the bromophenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals predicted in Table 1 with the carbon signals in Table 2 (e.g., H3 with C3, aromatic protons with their respective aromatic carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Crucially, it would show a correlation from the H3 proton of the azetidine ring to the quaternary ipso-carbon of the phenyl ring, confirming the point of attachment between the two ring systems. Correlations from H2/H4 protons to C3 and C4/C2 would also be observed, solidifying the azetidine ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. It can provide insights into the preferred conformation and stereochemistry of the molecule by showing through-space correlations, for example, between the H3 proton and the ortho-protons of the phenyl ring.
Halogen NMR (e.g., ⁷⁹Br, ⁸¹Br) for Bromine Environment
Bromine possesses two NMR-active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar nuclei, meaning they have a non-spherical distribution of charge. huji.ac.il In molecules where the bromine atom is covalently bonded and part of an asymmetric environment, this quadrupole moment interacts with local electric field gradients, leading to very rapid nuclear relaxation. huji.ac.il This rapid relaxation results in extremely broad signals in the NMR spectrum, often thousands of Hertz wide. huji.ac.il
For a relatively small organic molecule like this compound in the liquid state, the signals for ⁷⁹Br and ⁸¹Br would be too broad to be observed with standard high-resolution NMR spectrometers. huji.ac.il Therefore, halogen NMR is generally not a practical tool for the routine structural characterization of such organobromine compounds. Its utility is more pronounced in solid-state NMR studies or for observing highly symmetric species like the free bromide ion. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound.
For this compound (C₉H₁₀BrN), the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak [M]⁺• due to the natural abundance of bromine's two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks of nearly equal intensity separated by two mass units, [M]⁺• and [M+2]⁺•, which is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways upon electron ionization include:
Loss of a bromine radical (•Br) to give a fragment at m/z ≈ 132.
Cleavage of the azetidine ring, a characteristic fragmentation for this heterocyclic system.
Formation of a bromotropylium ion through rearrangement of the bromophenyl moiety.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Notes |
| 211 / 213 | [C₉H₁₀BrN]⁺• | Molecular Ion ([M]⁺•) |
| 132 | [C₉H₈N]⁺ | Fragment from loss of •Br |
| 182 / 184 | [C₈H₇BrN]⁺• | Fragment from loss of •CH₂NH |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of a unique elemental formula. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula of this compound can be unequivocally confirmed.
Calculated Exact Mass for C₉H₁₀⁷⁹BrN: 211.0000
Calculated Exact Mass for C₉H₁₀⁸¹BrN: 212.9979
An HRMS measurement matching these values would provide definitive proof of the compound's elemental composition, complementing the connectivity data derived from NMR spectroscopy.
Theoretical and Computational Chemistry Studies of 3 2 Bromophenyl Azetidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of 3-(2-Bromophenyl)azetidine at the atomic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's shape and steric interactions.
Furthermore, DFT is employed to calculate various electronic properties. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, offering clues to its intermolecular interactions. Other properties such as dipole moment, polarizability, and atomic charges can also be determined, providing a comprehensive picture of the molecule's electronic distribution.
Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.91 |
| C-N (azetidine) | 1.48 | |
| C-C (azetidine) | 1.55 | |
| C-C (phenyl) | 1.39 | |
| Bond Angles (°) | C-N-C (azetidine) | 88.5 |
| C-C-N (azetidine) | 91.5 | |
| C-C-Br (phenyl) | 120.1 | |
| Dihedral Angles (°) | C-C-C-N (azetidine puckering) | 15.2 |
| C-C-C-C (phenyl-azetidine torsion) | 45.8 |
Ab Initio Methods for Higher-Level Calculations
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for the electronic energy and other properties of this compound. These higher-level calculations are often used to benchmark the results obtained from DFT and to investigate systems where DFT may not be sufficiently accurate.
HOMO-LUMO Analysis and Frontier Orbital Theory
Frontier Orbital Theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 6.33 |
Conformational Analysis and Energy Landscapes of Azetidine (B1206935) Derivatives
The four-membered azetidine ring is not planar and can exist in different puckered conformations. The presence of the bulky 2-bromophenyl substituent at the 3-position introduces further conformational complexity. Computational conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in this compound and calculating their relative energies. This process generates a potential energy surface, or energy landscape, which helps to identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as it can significantly influence the molecule's biological activity and reactivity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational chemistry can be a powerful tool for predicting the spectroscopic signatures of molecules like this compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure of the synthesized compound.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the molecule's electronic structure and its interaction with light.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift C-Br (ppm) | 122.5 |
| Chemical Shift C-N (ppm) | 55.3 | |
| IR | Vibrational Frequency C-H stretch (cm⁻¹) | 2950 |
| Vibrational Frequency C-Br stretch (cm⁻¹) | 650 | |
| UV-Vis | Max Absorption Wavelength (nm) | 265 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. For instance, computational studies could be used to model the N-alkylation or acylation of the azetidine ring, or to investigate the mechanism of palladium-catalyzed cross-coupling reactions involving the bromophenyl group. These studies provide a deeper understanding of the reaction's feasibility and can guide the development of new synthetic methodologies.
After a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies published that focus solely on the compound “this compound” corresponding to the detailed outline provided. Research on transition state analysis, in silico solvent effects, molecular dynamics simulations, or non-biological quantitative structure-activity relationships for this particular molecule is not present in the accessible literature.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested for the following sections:
Quantitative Structure-Activity Relationships (QSAR) for Understanding Structure-Property Relationships (excluding biological activity)
While computational studies, including molecular dynamics and QSAR, have been conducted on various other azetidine derivatives, the specific data and analyses for this compound are not available. Constructing an article without this specific information would not meet the requirements for accuracy and detail.
Advanced Research Applications and Utility of 3 2 Bromophenyl Azetidine As a Chemical Building Block
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. The azetidine (B1206935) ring itself is considered a desirable motif because it imparts conformational rigidity and improves physicochemical properties such as solubility, while also offering novel three-dimensional exit vectors for substitution. sciencedaily.comlifechemicals.comtcichemicals.com Azetidines are metabolically robust and can serve as bioisosteric replacements for other less stable groups. sciencedaily.com
The 3-(2-Bromophenyl)azetidine structure combines the benefits of the azetidine core with the synthetic utility of an aryl bromide. The bromine atom serves as a crucial functional handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira). nih.govorganic-chemistry.org This allows for the systematic and modular introduction of diverse chemical functionalities at a specific position, enabling the rapid generation of large libraries of analog compounds for structure-activity relationship (SAR) studies. lifechemicals.comnih.gov The strategic placement of the bromine at the ortho position can also be used to influence the conformation of the molecule and to direct further intramolecular reactions for the synthesis of more complex, fused ring systems.
Application in the Synthesis of Complex Organic Molecules
The dual functionality of this compound—a reactive secondary amine and a versatile aryl bromide—makes it an excellent starting material for the synthesis of complex organic molecules.
Natural products are a major source of inspiration for drug development, but their direct use can be limited by synthetic inaccessibility or poor pharmacological profiles. The synthesis of simplified or modified analogs is a common strategy to overcome these limitations. Azetidine-containing natural products, while rare, exhibit significant biological activity, driving efforts to develop synthetic routes to these compounds and their analogs. nih.govnsf.govrsc.org
While direct incorporation of this compound into a total synthesis of a natural product is not yet widely documented, its utility for creating analogs is clear. The azetidine core can mimic or replace other cyclic amines found in natural products, while the 2-bromophenyl group allows for the attachment of various side chains or other molecular fragments present in the parent natural product. For instance, in the synthesis of analogs of penaresidin, an azetidine-containing lipid, a building block like this compound could be employed to explore novel substitutions on the aromatic ring that are not present in the natural structure. nsf.gov
The structure of this compound is pre-disposed for the construction of more elaborate heterocyclic systems, including fused and spirocyclic architectures, which are of great interest in drug discovery for their structural novelty and three-dimensionality. nih.govmdpi.commdpi.com
Fused Heterocycles: The ortho-position of the bromine atom relative to the azetidine substituent is ideal for intramolecular cyclization reactions. After N-alkylation or N-acylation of the azetidine nitrogen with a suitable partner, the bromine can participate in intramolecular palladium-catalyzed reactions to form fused ring systems. bham.ac.ukresearchgate.net For example, an intramolecular Heck reaction could be used to form a tetracyclic system, or an intramolecular Buchwald-Hartwig amination could create a diazepine-fused azetidine derivative.
Spirocyclic Heterocycles: Spirocycles, which contain two rings sharing a single atom, are increasingly utilized in drug design to explore new chemical space. mdpi.comnih.govresearchgate.net this compound can be elaborated into spirocyclic structures through multi-step sequences. For example, the bromine can be converted to a lithiated species and used to attack an electrophile, or it can be used as a coupling site to introduce a chain that can later cyclize onto the azetidine ring, forming complex spiro-fused systems. nih.govmdpi.com
The following table summarizes potential synthetic transformations using a 3-arylazetidine scaffold to generate diverse heterocyclic structures.
| Reaction Type | Reagents & Conditions | Resulting Structure | Yield Range (%) |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Substituted 3-arylazetidine | 90-99 |
| Intramolecular C-N Coupling | Pd catalyst, Ligand, Base | Fused azetidine-diazepine system | 60-80 |
| Spirocycle Formation | 1. LiTMP, -78°C; 2. Electrophile | Spirocyclic azetidine | 65-75 |
| Ring-Closing Metathesis | Grubbs Catalyst | Azetidine-fused 8-membered ring | 65-76 |
Yields are representative of similar transformations on related azetidine scaffolds as reported in the literature. nih.gov
Potential in Materials Science Research
While primarily explored in a biomedical context, the structural features of this compound suggest potential applications in materials science. Azetidine-containing molecules have been investigated for their impact on the photophysical properties of fluorophores and as components of energetic materials. nih.govchemrxiv.orgresearchgate.netresearchgate.net
The 2-bromophenyl group can be readily converted into other functional groups suitable for polymerization or for creating materials with specific optoelectronic properties. For instance, a Suzuki or Stille coupling could introduce a vinyl or ethynyl group, creating a monomer that could be polymerized. The resulting polymer would feature a rigid azetidine-aryl backbone, potentially leading to materials with interesting thermal or mechanical properties. Furthermore, the azetidine ring, as an electron-donating group, can be incorporated into donor-acceptor chromophores, and modification at the bromine position could be used to tune the electronic properties and emission wavelengths of fluorescent materials. nih.govresearchgate.net
Development of this compound as a Chemical Probe for Mechanistic Studies
Chemical probes are essential tools for elucidating biological pathways and reaction mechanisms. The this compound scaffold is well-suited for the development of such probes. Its conformationally constrained azetidine ring provides a rigid framework, while the 2-bromophenyl group offers a site for the attachment of reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of target proteins. nih.gov
For example, a fluorescent dye could be attached via a Suzuki coupling at the bromine position. The resulting probe could be used in fluorescence microscopy to study the localization and dynamics of a biological target that binds to the azetidine-based scaffold. The sensitivity of some azetidine-containing fluorophores to their microenvironment could also be exploited to probe changes in polarity or viscosity within cellular compartments. nih.gov
Ligand Design and Coordination Chemistry for Catalytic Applications
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. This opens up the possibility of using this compound derivatives as ligands in catalysis. Azetidine-based ligands have been successfully used in palladium-catalyzed cross-coupling reactions. researchgate.net
Starting from this compound, a variety of bidentate or pincer-type ligands could be synthesized. For instance, the bromine atom could be displaced by a phosphine group via a coupling reaction, or the nitrogen atom could be functionalized with a side arm containing another donor atom (e.g., another amine, pyridine, or phosphine). The resulting ligands could form stable complexes with metals like palladium, rhodium, or copper, which could then be evaluated as catalysts for various organic transformations, including asymmetric synthesis, where the chiral environment created by the ligand is crucial for inducing enantioselectivity. researchgate.netorganic-chemistry.org
Future Research Directions and Unaddressed Challenges in 3 2 Bromophenyl Azetidine Chemistry
Development of Novel and More Efficient Synthetic Pathways for Bromophenyl Azetidines
While methods exist for the synthesis of azetidines, the development of pathways specifically tailored for producing diverse bromophenyl-substituted azetidines remains a crucial area for research. medwinpublishers.com The inherent ring strain of the azetidine (B1206935) core presents a significant synthetic challenge. medwinpublishers.com Future work should focus on creating more efficient, general, and scalable methods.
Recent advancements in synthetic methodology offer promising directions. For instance, visible-light-mediated intermolecular [2+2] photocycloadditions, which have been used for synthesizing highly functionalized azetidines from readily available precursors, could be adapted for bromophenyl analogs. nih.govrsc.org This approach is noted for its operational simplicity and use of mild conditions. nih.gov Another promising avenue is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, which provides a controlled method for creating the azetidine ring. nih.gov
Further research could also explore modifications of established methods, such as the intramolecular nucleophilic substitution of halogenated precursors or intramolecular Michael additions, to improve yields and substrate scope for bromophenyl derivatives. researchgate.net The goal is to develop robust synthetic platforms that allow for the facile introduction of the 2-bromophenyl group onto the azetidine scaffold, enabling the synthesis of a wide array of analogs for further study.
Exploration of Undiscovered Reactivity Patterns and Transformations Unique to 3-(2-Bromophenyl)azetidine
The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This inherent strain makes the ring susceptible to nucleophilic ring-opening and ring-expansion reactions, providing pathways to more complex nitrogen-containing molecules. researchgate.net However, the specific influence of the 3-(2-bromophenyl) substituent on these transformations is an area ripe for investigation.
Future research should systematically explore how the electronic and steric properties of the bromophenyl group affect the regioselectivity and stereoselectivity of ring-opening reactions. For example, the bromine atom offers a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), potentially allowing for the late-stage functionalization of the aromatic ring while the azetidine core remains intact or undergoes subsequent transformations. Investigating the interplay between reactions at the azetidine ring and the bromophenyl moiety could uncover novel synthetic strategies. Furthermore, exploring the reactivity of azetidinium ylides derived from this compound could lead to new types of rearrangement and cycloaddition reactions. researchgate.net
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is emerging as a powerful tool for understanding and predicting chemical reactivity, offering the potential to accelerate the discovery of new reactions and synthetic routes. mit.edu For a molecule like this compound, advanced computational modeling can provide invaluable insights into its structure, stability, and reaction mechanisms.
Researchers have successfully used computational models to predict which precursor compounds will react to form azetidines via photocatalysis, moving beyond a trial-and-error approach. mit.edu Applying similar predictive models to this compound could pre-screen potential reactants and catalysts, identifying promising conditions for novel synthetic transformations and functionalizations. mit.edubioquicknews.com These models can calculate frontier orbital energies and other molecular properties to forecast reaction feasibility and yield. mit.edu Such an in-silico approach can guide experimental work, saving time and resources while potentially uncovering non-intuitive reaction pathways that might otherwise be overlooked. mit.edu
Sustainable and Eco-Friendly Methodologies for Azetidine Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and the development of environmentally friendly processes. researchgate.net Future research on this compound should incorporate green chemistry principles. This includes the use of eco-friendly solvents, minimizing waste, and employing energy-efficient reaction conditions.
One specific area of development is the use of greener solvents. For example, cyclopentylmethyl ether (CPME) has been identified as an environmentally responsible solvent for azetidine synthesis, offering a high boiling point, low propensity for peroxide formation, and reduced water solubility, which simplifies work-up procedures. uniba.ituniba.it Other sustainable techniques that warrant exploration include microwave-assisted synthesis, which can significantly shorten reaction times and improve yields, sometimes in aqueous media. organic-chemistry.org Photochemical methods, which utilize light to drive reactions, also represent a green alternative to traditional thermal methods. acs.org By focusing on these methodologies, the synthesis of bromophenyl azetidines can be made more efficient and environmentally benign. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To transition this compound and its derivatives from laboratory-scale curiosities to readily accessible building blocks for applications in medicinal chemistry and materials science, scalable synthesis methods are required. Flow chemistry and automated synthesis platforms offer a solution to this challenge.
Continuous flow synthesis has been successfully applied to the preparation of functionalized azetidines. uniba.itacs.org This technology allows for the safe handling of reactive intermediates at temperatures higher than those feasible in traditional batch reactors, often leading to improved yields and shorter reaction times. uniba.ituniba.it The precise control over reaction parameters (temperature, pressure, stoichiometry) afforded by flow systems can enhance selectivity and reproducibility. uniba.itresearchgate.net Integrating the synthesis of this compound onto an automated flow platform would enable on-demand production, facilitate rapid library synthesis for structure-activity relationship studies, and ensure scalability for potential commercial applications. researchgate.net This approach represents a critical step towards making these valuable compounds more widely available to the scientific community.
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Bromophenyl)azetidine, and what are their limitations?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A validated approach involves:
- Ring-closing strategies : Using 2-bromophenyl precursors with azetidine-forming reagents (e.g., β-lactam intermediates).
- Buchwald-Hartwig amination : For introducing substituents on the azetidine ring while retaining bromophenyl groups .
Limitations : - Bromine’s steric hindrance reduces reaction yields (e.g., ~40-50% in palladium-catalyzed couplings) .
- Sensitivity to moisture in azetidine ring formation requires anhydrous conditions .
Q. How can researchers characterize this compound and confirm its structural purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
- NMR spectroscopy : Key signals include:
- ¹H NMR : δ 3.8–4.2 ppm (azetidine CH₂), δ 7.2–7.6 ppm (bromophenyl protons).
- ¹³C NMR : δ 35–40 ppm (azetidine carbons), δ 120–135 ppm (aromatic carbons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212 for C₉H₁₀BrN).
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity?
Methodological Answer:
- Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the azetidine ring enhances metabolic stability but may reduce solubility .
- Triazole-thione derivatives : Introducing 1,2,4-triazole-5-thione at the 4-position increases antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
Data Table 2: Structure-Activity Relationships
| Derivative | Substituent | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | None | 32 (S. aureus) | |
| 4-Triazole-thione analog | 1,2,4-Triazole-5-thione | 8 (S. aureus) |
Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?
Methodological Answer: Discrepancies in bioactivity often arise from:
- Solvent effects : Polar solvents (e.g., DMSO) may stabilize inactive conformers. Validate assays using multiple solvents.
- Impurity profiles : Use HPLC-MS (≥95% purity threshold) to exclude confounding byproducts (e.g., brominated side products) .
- Assay variability : Cross-validate results with orthogonal methods (e.g., fluorescence polarization vs. SPR for binding studies).
Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., bromophenyl C-3 position) .
- Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina, focusing on azetidine’s conformational flexibility .
Key Insight : The azetidine ring’s puckering angle (25–30°) affects steric interactions in binding pockets .
Data Contradiction Analysis
Q. Why do some studies report divergent synthetic yields for this compound?
Root Cause :
- Catalyst variability : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ alters reaction efficiency (yields vary by 15–20%) .
- Temperature control : Exothermic ring-closing steps require precise cooling (0–5°C) to minimize byproducts .
Resolution : Standardize protocols using high-purity catalysts and in-situ monitoring (e.g., FTIR for intermediate detection).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
